molecular formula C18H23BN4O4 B13889476 1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione

1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione

Cat. No.: B13889476
M. Wt: 370.2 g/mol
InChI Key: YHCZTXCQAZWTNC-UHFFFAOYSA-N
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Description

1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione typically involves the formation of the dioxaborolane ring through the reaction of boronic acids with diols. The indazole moiety can be introduced via cyclization reactions involving hydrazines and ketones. The final diazinane-2,4-dione ring is formed through cyclization reactions involving urea derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives that retain the core structure of the original compound .

Scientific Research Applications

1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its boron-containing structure, which can interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s indazole and diazinane-2,4-dione moieties also contribute to its reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione is unique due to its combination of a boron-containing dioxaborolane ring with an indazole and diazinane-2,4-dione moiety.

Properties

Molecular Formula

C18H23BN4O4

Molecular Weight

370.2 g/mol

IUPAC Name

1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C18H23BN4O4/c1-17(2)18(3,4)27-19(26-17)11-6-7-12-13(10-11)22(5)21-15(12)23-9-8-14(24)20-16(23)25/h6-7,10H,8-9H2,1-5H3,(H,20,24,25)

InChI Key

YHCZTXCQAZWTNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)N4CCC(=O)NC4=O

Origin of Product

United States

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